molecular formula C29H47NO8 B1680471 Sabadine CAS No. 124-80-1

Sabadine

Cat. No.: B1680471
CAS No.: 124-80-1
M. Wt: 537.7 g/mol
InChI Key: IJZIXCZIZHENJV-ONCBQHFTSA-N
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Description

Sabadine is a steroidal alkaloid primarily isolated from Schoenocaulon officinale (sabadilla plant), historically used as a botanical insecticide due to its neurotoxic properties . Structurally, it belongs to the cevane group of alkaloids, characterized by a complex tetracyclic steroidal backbone with specific hydroxyl and ester functional groups. This compound’s insecticidal activity arises from its ability to modulate voltage-gated sodium channels in insect nervous systems, leading to paralysis and death . While its commercial use has declined in favor of synthetic pesticides, this compound remains a subject of interest in natural product chemistry and comparative pharmacological studies.

Properties

CAS No.

124-80-1

Molecular Formula

C29H47NO8

Molecular Weight

537.7 g/mol

IUPAC Name

[(1R,2S,6S,9S,10R,11S,12S,14R,15R,18S,19S,20S,23R,24S)-1,10,11,12,14,19-hexahydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-20-yl] acetate

InChI

InChI=1S/C29H47NO8/c1-15-5-8-22-26(4,34)29(37)21(14-30(22)13-15)28(36)11-19-17(27(28,35)12-23(29)32)6-7-18-24(33)20(38-16(2)31)9-10-25(18,19)3/h15,17-24,32-37H,5-14H2,1-4H3/t15-,17+,18+,19-,20-,21-,22-,23-,24-,25-,26+,27+,28+,29-/m0/s1

InChI Key

IJZIXCZIZHENJV-ONCBQHFTSA-N

SMILES

CC1CCC2C(C3(C(CC4(C5CCC6C(C(CCC6(C5CC4(C3CN2C1)O)C)OC(=O)C)O)O)O)O)(C)O

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@]([C@]3([C@H](C[C@]4([C@@H]5CC[C@@H]6[C@@H]([C@H](CC[C@@]6([C@H]5C[C@]4([C@@H]3CN2C1)O)C)OC(=O)C)O)O)O)O)(C)O

Canonical SMILES

CC1CCC2C(C3(C(CC4(C5CCC6C(C(CCC6(C5CC4(C3CN2C1)O)C)OC(=O)C)O)O)O)O)(C)O

Appearance

Solid powder

Other CAS No.

124-80-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Sabadine; 

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Compound Core Structure Functional Groups Molecular Formula Key Differences
This compound Cevane-type steroidal C3-OH, C16-acetoxy, C6-keto group C₃₂H₄₉NO₈ Lacks the C4 methoxy group present in cevadine
Cevadine Cevane-type steroidal C3-OH, C4-methoxy, C16-acetoxy C₃₂H₄₉NO₉ Additional methoxy group enhances solubility in polar solvents
Veratridine Cevane-type steroidal C3-OH, C4-methoxy, C16-veratroyl ester C₃₆H₅₁NO₁₁ Veratroyl ester at C16 increases lipid solubility and potency

Functional Comparison

Compound Insecticidal Activity Mammalian Toxicity Mechanism of Action
This compound Moderate High Partial sodium channel activation; delayed inactivation
Cevadine High Very High Prolonged sodium channel activation; irreversible binding
Veratridine Very High Extreme Persistent sodium channel activation; synergizes with other alkaloids

Key Findings :

  • This compound exhibits lower mammalian toxicity compared to cevadine and veratridine due to its reduced binding affinity to mammalian sodium channels .
  • The absence of the C4 methoxy group in this compound correlates with its weaker insecticidal activity compared to cevadine and veratridine .

Analytical Techniques for Differentiation

Advanced analytical methods are critical for distinguishing this compound from structurally similar compounds. Recent studies highlight:

  • High-Resolution Mass Spectrometry (HRMS) : this compound (m/z 600.3201 [M+H]⁺) can be differentiated from cevadine (m/z 616.3150 [M+H]⁺) and veratridine (m/z 706.3489 [M+H]⁺) based on exact mass and fragmentation patterns .
  • Nuclear Magnetic Resonance (NMR) : The C4 methoxy group in cevadine (δ 3.32 ppm) and veratridine (δ 3.35 ppm) is absent in this compound, confirmed via ¹H-NMR .
  • Chromatographic Separation : Reverse-phase HPLC with UV detection (λ = 210 nm) resolves this compound (retention time: 12.3 min) from cevadine (14.1 min) and veratridine (16.8 min) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sabadine
Reactant of Route 2
Sabadine

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